methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5BrN2O4. This compound is characterized by a pyrrole ring substituted with bromine and nitro groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of methyl 1H-pyrrole-2-carboxylate with bromine in the presence of a suitable solvent, followed by nitration using nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of bromination and nitration reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Reduction: Formation of methyl 4-bromo-5-amino-1H-pyrrole-2-carboxylate.
Oxidation: Formation of oxidized pyrrole derivatives with different functional groups.
Scientific Research Applications
Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and nitro groups on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O4 |
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Molecular Weight |
249.02 g/mol |
IUPAC Name |
methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H5BrN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |
InChI Key |
CVNIZVUFUCODCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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